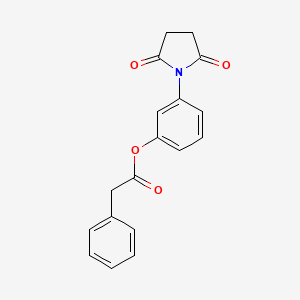
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of phenylacetate, which is a well-known anti-cancer agent. DPPA has been shown to possess promising biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用机制
The exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is not fully understood. However, it is believed that 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate also inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to have various biochemical and physiological effects. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibits the proliferation and migration of cancer cells, induces cell cycle arrest and apoptosis, and enhances the efficacy of chemotherapy drugs. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate also inhibits the production of inflammatory cytokines and reactive oxygen species, protects against oxidative stress-induced cell damage, and regulates various signaling pathways.
实验室实验的优点和局限性
The advantages of using 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, the limitations of using 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments include its poor solubility in water, which limits its use in in vivo studies, and the lack of in-depth understanding of its mechanism of action.
未来方向
There are several future directions for the study of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. Firstly, more studies are needed to elucidate the exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. Secondly, the potential applications of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Thirdly, the development of novel formulations of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate with improved solubility and bioavailability is needed to enhance its therapeutic potential. Finally, the in vivo efficacy and safety of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is a promising chemical compound with potent biological activities. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. The exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of various enzymes. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more studies are needed to elucidate its mechanism of action and evaluate its in vivo efficacy and safety.
合成方法
The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction of phenylacetic acid with 2,5-dioxopyrrolidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate by the addition of phenylhydrazine. The purity of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been extensively studied for its potential applications in various fields. In the field of cancer research, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has also been studied for its anti-inflammatory and anti-oxidant properties. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibits the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including arthritis, cardiovascular diseases, and neurodegenerative diseases. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has also been shown to protect against oxidative stress-induced cell damage.
属性
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-9-10-17(21)19(16)14-7-4-8-15(12-14)23-18(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHHBLHFKDAUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

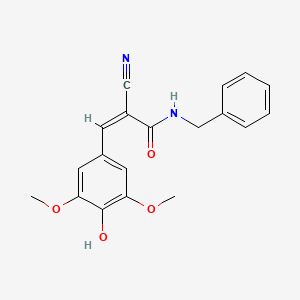
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
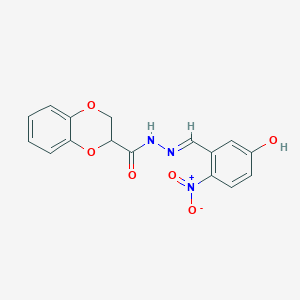
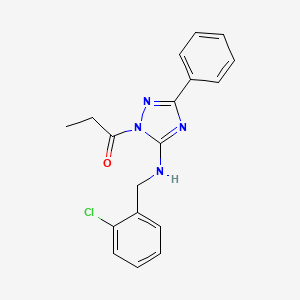
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
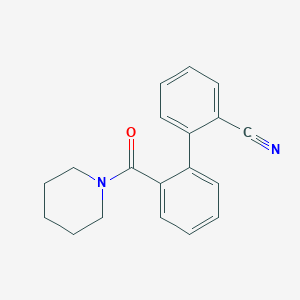
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)
![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)
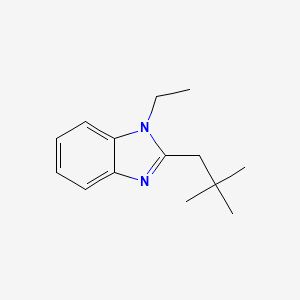

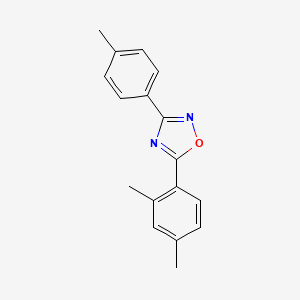
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)